Arnicolide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

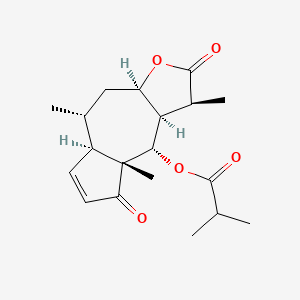

Arnicolide C is a sesquiterpene lactone isolated from the plant Centipeda minima. This compound has garnered significant attention due to its potent antitumor properties, particularly in the context of breast cancer .

Mechanism of Action

Target of Action

Arnicolide C, a compound isolated from Centipeda minima, has been identified to primarily target the protein 14-3-3θ . This protein plays a significant role in various cellular processes, including cell cycle control, apoptosis, and signal transduction .

Mode of Action

This compound interacts with its target, 14-3-3θ, by binding to it . This binding results in a reduction of 14-3-3θ expression . The specific mechanism through which this compound affects 14-3-3θ protein expression still needs to be determined .

Biochemical Pathways

The binding of this compound to 14-3-3θ inhibits its downstream signaling pathways linked to cell proliferation . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular activities .

Result of Action

This compound’s action on 14-3-3θ leads to several molecular and cellular effects. It inhibits cell proliferation, induces apoptosis, and causes G1 arrest . These effects contribute to this compound’s antitumor properties .

Biochemical Analysis

Biochemical Properties

Arnicolide C has been found to interact with various biomolecules in the body. For instance, it has been suggested to bind to the protein 14-3-3θ . This interaction is believed to play a crucial role in its biochemical activity, as 14-3-3θ is involved in various cellular processes, including cell cycle control, apoptosis, and signal transduction .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In breast cancer cells, for example, it has been found to inhibit proliferation, increase apoptosis, and induce G1 arrest . It has also been shown to reduce the expression of 14-3-3θ, thereby inhibiting its downstream signaling pathways linked to cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound’s action is believed to be related to its interaction with 14-3-3θ. Molecular docking analysis has indicated that this compound binds to 14-3-3θ . This binding reduces the expression of 14-3-3θ and inhibits its downstream signaling pathways linked to cell proliferation .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound can inhibit proliferation, increase apoptosis, and induce G1 arrest in breast cancer cells . These effects suggest that this compound may have long-term impacts on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arnicolide C typically involves the extraction from Centipeda minima. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Arnicolide C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their potential biological activities .

Scientific Research Applications

Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Arnicolide C is unique among sesquiterpene lactones due to its specific targeting of 14-3-3θ. Similar compounds include:

Arnicolide D: Another sesquiterpene lactone from Centipeda minima with similar antitumor properties.

Brevilin A: A sesquiterpene lactone with comparable chemical structure and biological activities.

Parthenolide: Known for its anti-inflammatory and anticancer properties, but with different molecular targets and mechanisms of action.

This compound stands out due to its specific mechanism of action and its potential for targeted cancer therapy .

Properties

IUPAC Name |

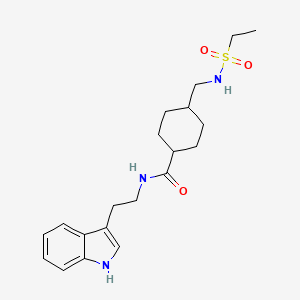

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOPGZYLRFCHJ-APDQSUQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action of Arnicolide C in cancer cells?

A1: this compound exhibits anti-cancer effects, particularly in breast cancer cells, by targeting the 14-3-3θ protein. [] This interaction leads to a decrease in 14-3-3θ expression and subsequent inhibition of downstream signaling pathways associated with cell proliferation. [] Additionally, this compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cells. []

Q2: Does this compound impact other signaling pathways involved in cancer progression?

A2: Yes, research indicates that this compound influences multiple signaling pathways relevant to cancer. Studies demonstrate that this compound suppresses the mTOR/E2F1/FANCD2 axis in non-small cell lung cancer, enhancing the sensitivity of cancer cells to DNA cross-linking chemotherapeutic agents like cisplatin and mitomycin C. [] Furthermore, this compound displays anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 proteins within the MAPK signaling pathway, as observed in LPS-stimulated RAW 264.7 macrophages. [] In nasopharyngeal carcinoma cells, this compound has been shown to downregulate cyclin D3, cdc2, phosphorylated PI3K, phosphorylated AKT, phosphorylated mTOR, and phosphorylated STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax, suggesting its involvement in cell cycle regulation, apoptosis induction, and the modulation of the PI3K/AKT/mTOR and STAT3 signaling pathways. []

Q3: Has the anti-cancer activity of this compound been demonstrated in any in vivo models?

A3: Yes, the anti-breast cancer effects of this compound have been observed in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating its efficacy in vivo. [] Similar results were obtained in a A549 xenograft mouse model, where co-administration of this compound and cisplatin showed a synergistic anticancer effect by suppressing mTOR/FANCD2 signaling in tumor tissues. []

Q4: What is the source of this compound?

A4: this compound is a sesquiterpene lactone isolated from the plant Centipeda minima, traditionally used as a folk medicine in Southeast Asia. []

Q5: What other bioactive compounds are found in Centipeda minima?

A5: Besides this compound, Centipeda minima contains several other bioactive compounds such as Brevilin A, Arnicolide D, and Microhelenin C. [, ] Research suggests that these compounds exhibit anti-tumor activity. []

Q6: Is there any research on the potential of this compound for treating inflammatory skin conditions?

A6: While not directly addressing this compound specifically, a study investigated the effects of a Centipeda minima extract (CMX) enriched in this compound, Brevilin A, Arnicolide D, and Microhelenin C on macrophages and keratinocytes in the context of psoriasis. [] The study found that CMX reduced the production of pro-inflammatory cytokines by inhibiting LPS-induced JAK1/2 and STAT1/3 phosphorylation in macrophages. [] Moreover, CMX downregulated chemokine expression and cell proliferation in HaCaT cells induced by rh-IL-6 and rh-IFN-γ, respectively. [] This suggests that this compound, as a component of CMX, might contribute to these observed effects.

Q7: What analytical methods are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) has been successfully employed for the simultaneous determination of this compound and Brevilin A in Centipeda minima samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)

![Methyl 4-methoxy-3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2391099.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)

![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)

![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)